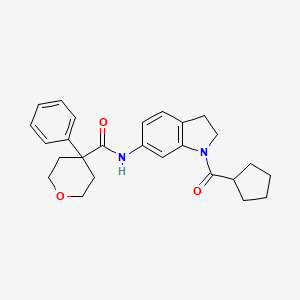
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide (NPC-6) is a novel small molecule compound that has recently been studied for its potential use in a variety of medical and scientific applications. NPC-6 was first synthesized in 2020 and has since been the subject of numerous research studies. The compound is a cyclic peptide that has been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. NPC-6 has been found to have the potential to be used in a variety of medical and scientific applications, including drug development and cancer therapy.
Aplicaciones Científicas De Investigación
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide has been studied for its potential use in a variety of medical and scientific applications. The compound has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This compound has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been studied for its potential use in drug development, as it has been found to possess a wide range of pharmacological activities.
Mecanismo De Acción
The mechanism of action of N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide is not yet fully understood. However, it is believed that the compound exerts its effects through a variety of mechanisms. It is believed that this compound binds to and inhibits the activity of certain enzymes involved in the metabolism of cancer cells. In addition, this compound has been found to induce apoptosis in cancer cells, and to inhibit the growth of cancer cells in vitro and in vivo.
Biochemical and Physiological Effects
This compound has been found to possess a wide range of biochemical and physiological effects. In vitro studies have shown that this compound has the ability to inhibit the growth of cancer cells, as well as to induce apoptosis in cancer cells. In addition, this compound has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. This compound has also been found to possess anti-viral and anti-fungal properties, as well as to possess neuroprotective and immunomodulatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide has been studied for its potential use in a variety of medical and scientific applications. However, there are certain advantages and limitations associated with the use of this compound in laboratory experiments. One of the advantages of using this compound in laboratory experiments is that it is a relatively small molecule, which makes it easier to synthesize and handle than larger molecules. In addition, this compound has been found to possess a wide range of biological activities, which makes it a potentially useful compound for a variety of medical and scientific applications. On the other hand, this compound is a relatively new compound and its mechanism of action is not yet fully understood. This lack of knowledge may limit the ability to use this compound in certain types of experiments.
Direcciones Futuras
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide is a novel small molecule compound that has recently been studied for its potential use in a variety of medical and scientific applications. There are a number of potential future directions for the use of this compound in research and development. These include further research into the biochemical and physiological effects of this compound, as well as further studies into its potential use in drug development and cancer therapy. In addition, further research into the mechanism of action of this compound is needed in order to better understand how the compound exerts its biological effects. Finally, further research into the synthesis and optimization of this compound is needed in order to improve the efficiency and yield of the synthesis process.
Métodos De Síntesis
N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide was synthesized using a novel method developed by researchers at the University of Tokyo. The synthesis involves the reaction of a cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl) moiety with a 4-phenyloxane-4-carboxamide moiety. The reaction is performed in a two-step process, first by reacting the cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl) moiety with a 4-phenyloxane-4-carboxamide moiety, and then by reacting the resulting intermediate with a base to form the final product. The method is efficient and yields high yields of this compound.
Propiedades
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c29-24(20-6-4-5-7-20)28-15-12-19-10-11-22(18-23(19)28)27-25(30)26(13-16-31-17-14-26)21-8-2-1-3-9-21/h1-3,8-11,18,20H,4-7,12-17H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZHFTFBRUSFFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-methoxyphenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]acetamide](/img/structure/B6535980.png)
![1-methanesulfonyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]piperidine-4-carboxamide](/img/structure/B6535981.png)

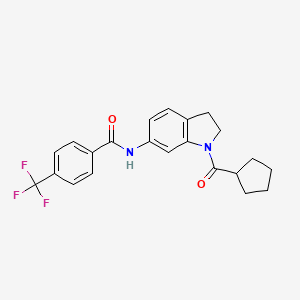
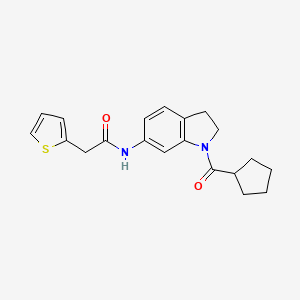
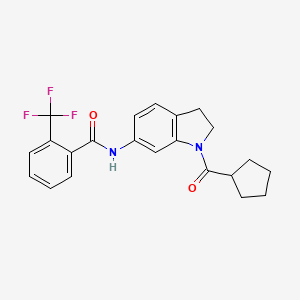
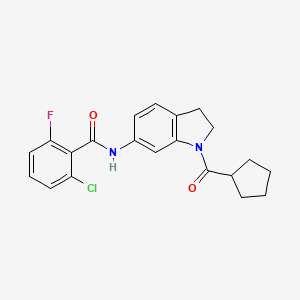




![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-phenoxyacetamide](/img/structure/B6536068.png)
![methyl 4-{[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]carbamoyl}benzoate](/img/structure/B6536073.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2,6-dimethoxybenzamide](/img/structure/B6536080.png)
